N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-21(18-4-2-1-3-5-18)20-7-6-19(27-20)14-24-22(26)23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17,21,25H,8-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCQXQYNRGIIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| HeLa | 12.5 | DNA fragmentation |
A study highlighted that the compound effectively induced apoptosis in A549 and HeLa cells, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 100 | 45 |
| IL-6 | 50 | 38 |
These results indicate that this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation .
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for neurodegenerative disease treatment.
| Assay Type | Cell Type | Outcome |
|---|---|---|
| MTT Assay | PC12 Cells | Increased viability by 30% |
| ROS Measurement | Neuronal Cells | Reduced ROS levels by 40% |
This suggests that the compound could be explored further for applications in neuroprotection and treatment of diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Case Study on Cancer Treatment
- Objective : To assess the anticancer efficacy in a mouse model.
- Findings : The compound significantly reduced tumor size compared to controls, demonstrating its potential as an effective anticancer agent.
- Clinical Evaluation for Inflammation
Q & A
Q. What are the standard synthetic routes for N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide?
The synthesis typically involves multi-step procedures:
- Thiophene ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization to form the thiophene core .
- Adamantane coupling : A nucleophilic substitution reaction between an adamantane-1-carboxylic acid derivative (e.g., acid chloride) and the thiophene intermediate .
- Functionalization : Introducing the hydroxy(phenyl)methyl group via Friedel-Crafts alkylation or Grignard reactions .
Key reagents include coupling agents (e.g., EDC/HATU) and catalysts (e.g., Lewis acids). Yields are optimized by controlling solvent polarity (e.g., DMF, ethanol) and reaction temperature .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent placement, especially for adamantane’s rigid cage and thiophene’s aromatic protons .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the adamantane-thiophene linkage .
- HPLC : Assesses purity (>95% is typical for pharmacological studies) .
Q. How is the compound screened for initial biological activity?
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is evaluated using MTT assays on cell lines (e.g., HeLa, MCF-7) .
- Control comparisons : Activity is benchmarked against known thiadiazole or adamantane derivatives (e.g., IC values for reference drugs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thiophene-adamantane bonding .
- Solvent-free or microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves atom economy .
- Continuous flow reactors : Enable large-scale production with consistent purity (>90%) .
- Byproduct analysis : TLC or GC-MS identifies side products (e.g., unreacted adamantane derivatives) for process refinement .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times to minimize variability .
- Purity verification : Re-test compounds with HPLC and NMR to rule out impurities affecting activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing hydroxy(phenyl)methyl with cyclopentyl) to isolate pharmacophore contributions .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Systematic substitution : Modify the thiophene’s hydroxy(phenyl)methyl group to electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents and test activity .
- Adamantane truncation : Replace adamantane with norbornane to assess rigidity’s role in target binding .
- Pharmacokinetic profiling : Measure logP (e.g., 3.2–4.1 for analogs) to correlate lipophilicity with membrane permeability .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets like fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) .
- Enzyme inhibition assays : Quantify IC values using fluorometric or colorimetric substrates (e.g., NADPH depletion for oxidoreductases) .
- Transcriptomics : RNA-seq identifies differentially expressed genes in treated microbial/cancer cells .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Solubility assays : Use shake-flask method with buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In vivo models : Administer orally or intravenously to rodents and measure plasma half-life (t) and bioavailability (e.g., 40–60% for adamantane derivatives) .
Q. How can researchers address discrepancies in thermal stability data (e.g., TGA vs. DSC)?
- Controlled atmosphere analysis : Repeat TGA under nitrogen to prevent oxidative decomposition .
- Heating rate calibration : Use DSC at 10°C/min to standardize glass transition (T) and melting point detection .
- Cross-validate with XRD : Confirm amorphous/crystalline phase changes affecting stability .
Q. Tables
Q. Table 1. Representative Biological Activity Data
| Assay Type | Target Organism/Cell Line | Activity (IC/MIC) | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 8.2 µM | |
| Anticancer | MCF-7 (breast cancer) | 12.5 µM | |
| Antibacterial | S. aureus (MRSA) | 16 µg/mL |
Q. Table 2. Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiophene formation | KOH, ethanol, reflux, 6h | 75 | 90 |
| Adamantane coupling | EDC, DMF, rt, 24h | 68 | 95 |
| Final purification | Column chromatography | 85 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
